![molecular formula C13H14FN3O3 B2485746 3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2097894-29-4](/img/structure/B2485746.png)
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
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Description
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a compound of interest due to its unique structure and potential chemical properties. The scientific interest in such compounds often lies in their potential applications in materials science, chemical synthesis, and as intermediates in the development of new compounds with desirable physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, employing techniques like click chemistry for constructing complex structures efficiently. For instance, pyrrolidine-constrained bipyridyl-dansyl conjugates have been synthesized through click chemistry, showcasing the utility of such methods in producing compounds with specific functional groups and structural features (Maity & Govindaraju, 2010).
Scientific Research Applications
Azomethine Ylide Generation
The compound is used in generating nonstabilized azomethine ylides through decarboxylative condensation with α-amino acids. These ylides are then involved in producing various heterocycles, such as pyrrolidines, pyrrolines, and oxazolidines. This process utilizes intermediary 5-oxazolidinones and is significant for synthetic chemistry (Tsuge, Kanemasa, Ohe, & Takenaka, 1987).
Synthesis of Stable Isotope-Labeled Antibacterial Agents
The compound is instrumental in synthesizing stable isotope-labeled antibacterial agents. An example is the preparation of [13CD3]RWJ-416457, where the compound is acetylated with CD313COCl in pyridine. The process involves constructing a multiple isotope-labeled pyrazole ring, contributing to the development of antibacterial drugs (Lin & Weaner, 2012).
Metabolism Study in Antibacterial Drugs
In studies on the metabolism of antibacterial drugs like FYL-67, a novel linezolid analogue, the compound is crucial for identifying phase I metabolites. Understanding the metabolic pathway of such drugs is essential for developing analytical methods for their quantification in biological samples, aiding in pharmacodynamics and toxicodynamics studies (Sang et al., 2016).
Treatment of Experimental Actinomycetoma
Oxazolidinone derivatives, including the compound , have shown effectiveness in treating experimental murine actinomycetoma caused by Nocardia brasiliensis. This finding opens potential therapeutic avenues for treating mycetoma in patients affected by this bacterial infection (Espinoza-González et al., 2008).
Chemosensory Applications
The compound has been used in synthesizing fluoroionophores that serve as selective ratiometric and colorimetric chemosensors for Al(3+), based on internal charge transfer (ICT). This has implications in the field of chemical sensing and analysis (Maity & Govindaraju, 2010).
properties
IUPAC Name |
3-[1-(5-fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c14-10-5-9(6-15-7-10)12(18)16-2-1-11(8-16)17-3-4-20-13(17)19/h5-7,11H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUVVLMLLZHODW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(5-Fluoropyridine-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
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